5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a methoxy group, and a methylsulfanyl group, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the chloro group could yield a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
5-chloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-25-16-8-12(5-6-15(16)27-11-13-4-3-7-26-13)9-21-18(24)17-14(20)10-22-19(23-17)28-2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPLNCGRGOYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=NC(=NC=C2Cl)SC)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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